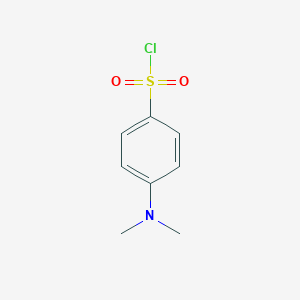
4-(Dimethylamino)benzene-1-sulfonyl chloride
Cat. No. B174102
Key on ui cas rn:
19715-49-2
M. Wt: 219.69 g/mol
InChI Key: RTQAIFXZCMVBDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06559167B1
Procedure details


N,N-Dimethylaniline (8 ml) was dissolved in 20 ml of chloroform, and chlorosulfonic acid (20 ml) was slowly added with cooling. The reaction mixture was refluxed for 6 hr. The reaction mixture was cooled and poured on ice (100 g). Dichloromethane (120 ml) was added and aqueous layer was neutralized by concentrated sodium carbonate solution with keeping temperature below 4 ° C. Organic layer was again washed with ice-cold 0.1N sodium bicarbonate solution, and dried over anhydrous magnesium sulfate. Organic layer was concentrated under reduced pressure. Residual material was crystallized from ethyl ether-heptane to give yellowish green solid. p-(Dimethylamino)benzenesulfonyl chloride (4.2 g) was obtained. M. P. 108-13 111° C.





Identifiers


|
REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:9])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[Cl:10][S:11](O)(=[O:13])=[O:12].ClCCl.C(=O)([O-])[O-].[Na+].[Na+]>C(Cl)(Cl)Cl>[CH3:1][N:2]([CH3:9])[C:3]1[CH:8]=[CH:7][C:6]([S:11]([Cl:10])(=[O:13])=[O:12])=[CH:5][CH:4]=1 |f:3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
8 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C1=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClS(=O)(=O)O
|
Step Three
|
Name
|
|
|
Quantity
|
120 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClCCl
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
with cooling
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was refluxed for 6 hr
|
|
Duration
|
6 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
poured on ice (100 g)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
temperature below 4 ° C
|
WASH
|
Type
|
WASH
|
|
Details
|
Organic layer was again washed with ice-cold 0.1N sodium bicarbonate solution
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
Organic layer was concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Residual material was crystallized from ethyl ether-heptane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give yellowish green solid
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN(C1=CC=C(C=C1)S(=O)(=O)Cl)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.2 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
